

# Potential pharmacological profile of (4-Bromophenyl)(morpholino)methanone

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## Compound of Interest

Compound Name: (4-Bromophenyl)  
(morpholino)methanone

Cat. No.: B152215

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An In-Depth Technical Guide to the Potential Pharmacological Profile of **(4-Bromophenyl)(morpholino)methanone**

## Authored by: A Senior Application Scientist

### Foreword: Charting the Unknown

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is one of meticulous investigation. This guide focuses on **(4-Bromophenyl)(morpholino)methanone**, a compound situated at the intersection of intriguing structural motifs. While extensive pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its constituent parts—the 4-bromophenyl group and the morpholine ring—are well-established pharmacophores. The morpholine ring, in particular, is recognized as a "privileged" structure in medicinal chemistry, known for improving aqueous solubility and other drug-like characteristics.<sup>[1][2]</sup>

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a framework for inquiry. We will dissect the molecule's structure to hypothesize its potential biological activities, outline a rigorous, multi-tiered platform for experimental validation, and provide the detailed protocols necessary to execute such a study. Our approach is grounded in the principles of modern pharmacological profiling, which advocate for the early and

comprehensive testing of NCEs against a wide array of biological targets to identify both therapeutic potential and potential liabilities.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Section 1: Molecular Identity and Physicochemical Landscape

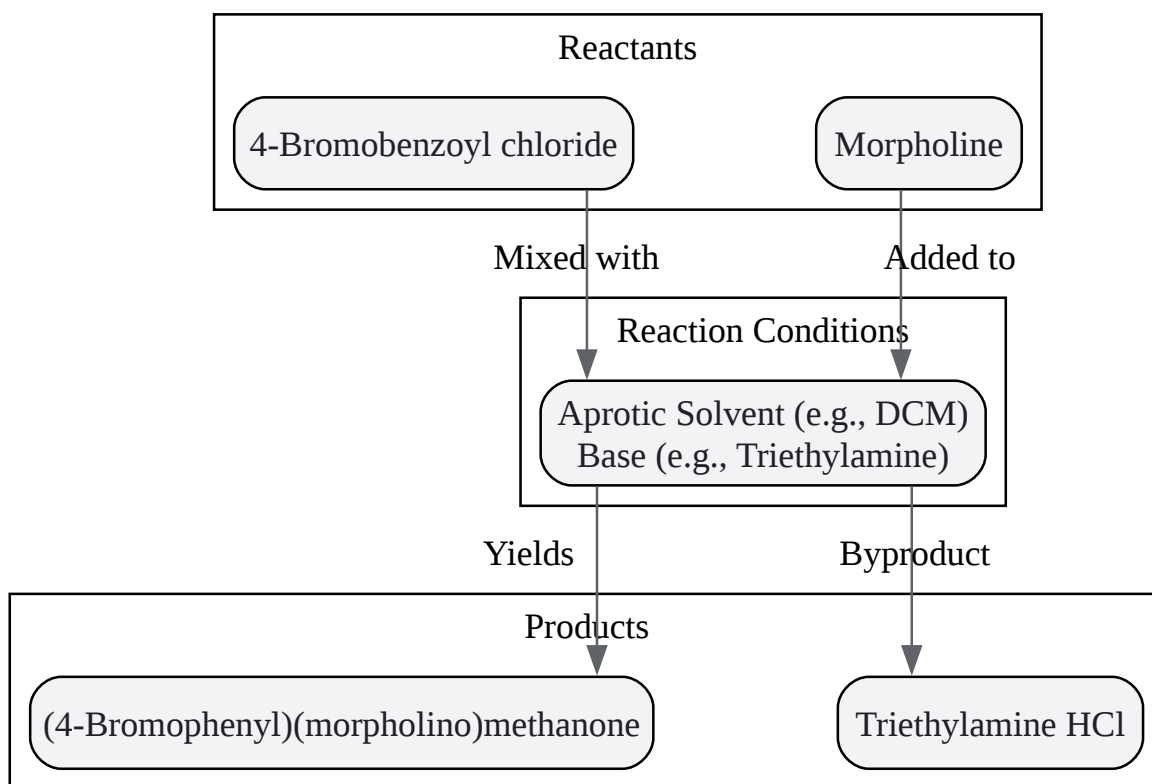
**(4-Bromophenyl)(morpholino)methanone** is a synthetic organic compound with the chemical formula  $C_{11}H_{12}BrNO_2$ .[\[6\]](#) It is primarily utilized in organic synthesis as a chemical building block for creating more complex molecules, particularly in the design of pharmaceutical candidates.[\[6\]](#) The presence of both a halogenated aromatic ring and a heterocyclic morpholine amide suggests a molecule designed for further functionalization in medicinal chemistry.[\[6\]](#)

Property	Value	Source
Molecular Formula	$C_{11}H_{12}BrNO_2$	Sigma-Aldrich
Molecular Weight	270.12 g/mol	Sigma-Aldrich
CAS Number	127580-92-1	MySkinRecipes <a href="#">[6]</a>
Physical Form	Solid	Sigma-Aldrich
SMILES String	<chem>BrC1ccc(cc1)C(=O)N2CCOCC2</chem>	Sigma-Aldrich
InChI Key	FTAGZJAFWFNHAP-UHFFFAOYSA-N	Sigma-Aldrich

The molecule's structure, featuring a polar amide and ether group within the morpholine ring, contrasted with the nonpolar bromophenyl ring, suggests a moderate lipophilicity that is often crucial for cell membrane permeability.

## Synthesis Outline

The synthesis of **(4-Bromophenyl)(morpholino)methanone** is typically achieved through a standard amide coupling reaction.



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General synthesis workflow for **(4-Bromophenyl)(morpholino)methanone**.

## Section 2: Hypothesis-Driven Pharmacological Inquiry

The structure of **(4-Bromophenyl)(morpholino)methanone** does not immediately point to a single, obvious biological target. Therefore, our initial approach must be broad, guided by the known activities of its core fragments.

- **The Morpholine Moiety:** This versatile heterocycle is a cornerstone of many approved drugs. [2] Its presence often confers favorable pharmacokinetic properties and can interact with a wide range of biological targets.[2] Structurally related morpholine-containing compounds have demonstrated anxiolytic, anticancer, and anti-inflammatory activities.[2][7]
- **The 4-Bromophenyl Group:** Halogenated phenyl rings are common in pharmacologically active compounds. The bromine atom can participate in halogen bonding, potentially

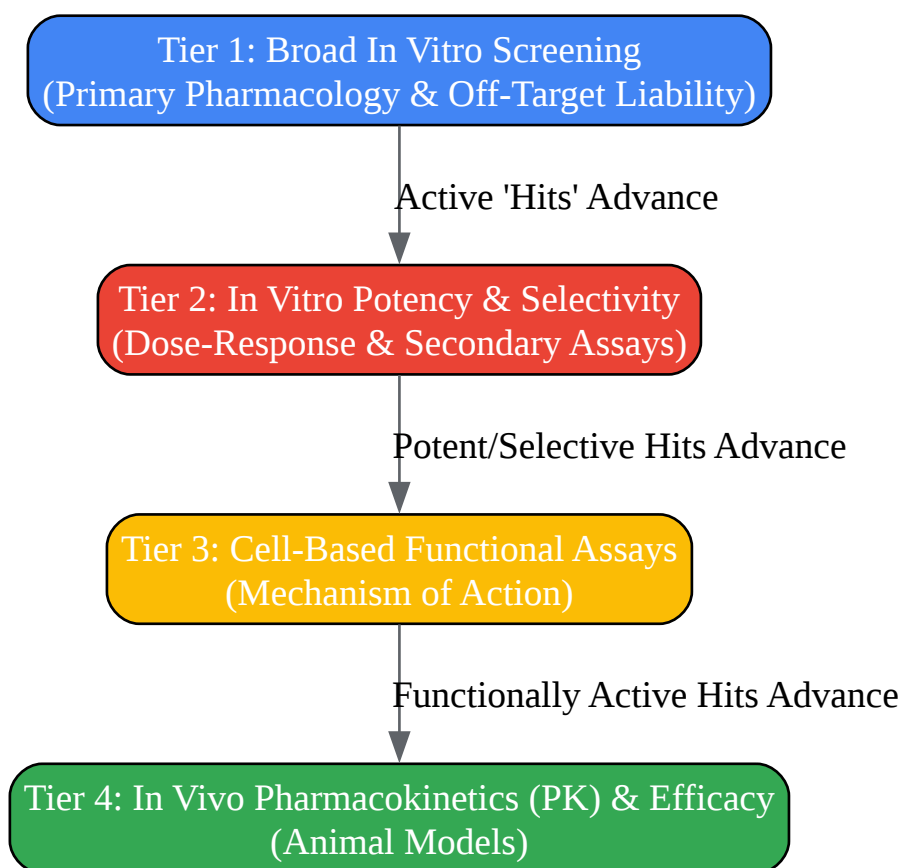
enhancing binding affinity to target proteins. This moiety is found in compounds like Macitentan, a dual endothelin receptor antagonist, indicating its compatibility with receptor-binding pockets.[8]

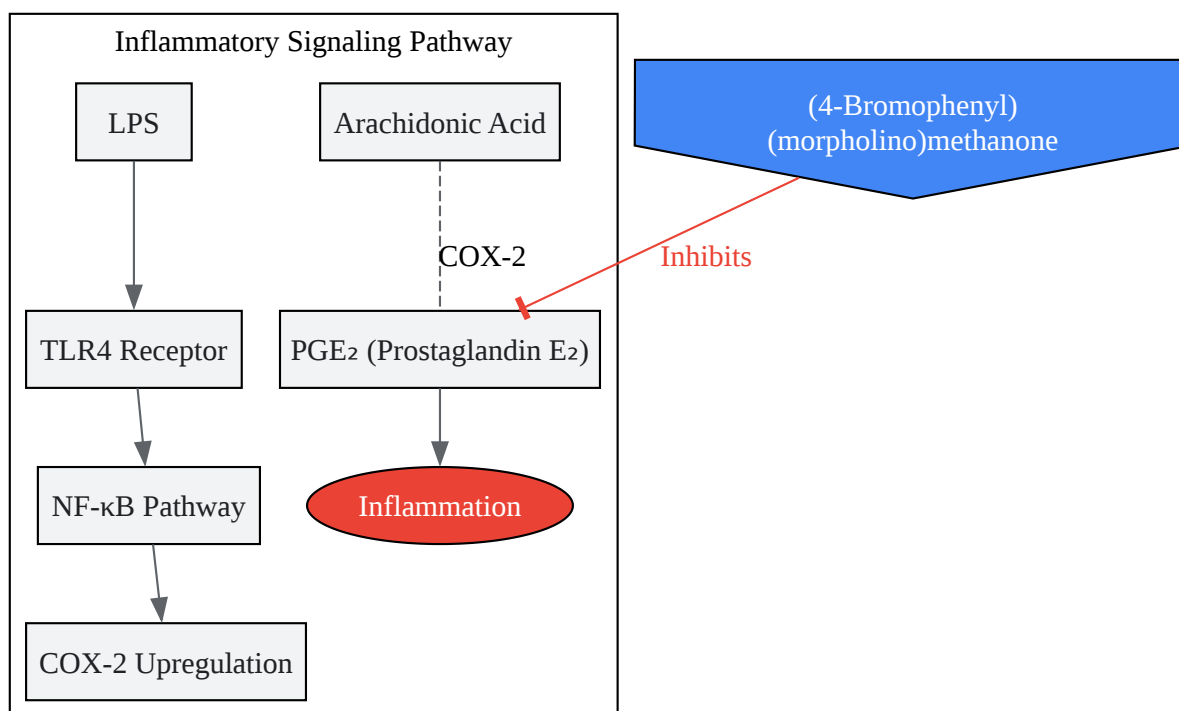
Based on these precedents, we can formulate several primary hypotheses for investigation:

- Hypothesis 1: CNS Activity. Given the prevalence of the morpholine ring in CNS-active drugs, the compound may modulate neurotransmitter receptors or transporters. Anxiolytic activity, similar to that observed in trimetozine derivatives, is a plausible starting point.[7]
- Hypothesis 2: Anti-proliferative Activity. Both morpholine and substituted benzamide structures are found in numerous kinase inhibitors and other anticancer agents.
- Hypothesis 3: Anti-inflammatory Activity. Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[1]

## Section 3: A Staged Approach to Pharmacological Profiling

A systematic, tiered screening approach is essential to efficiently characterize the compound's biological activity. This process allows for the early identification of promising leads and the elimination of unsuitable candidates.[4]





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Hypothesized mechanism of anti-inflammatory action.

## Section 4: In Vivo Characterization

Promising candidates from in vitro and cell-based assays must be evaluated in living organisms to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

### Pharmacokinetic (ADME) Profiling

A preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial.

- Protocol: Mouse Pharmacokinetic Study
  - Animal Model: Use male C57BL/6 mice.

- Dosing: Administer **(4-Bromophenyl)(morpholino)methanone** at a single dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
- Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
- Sample Processing: Process blood to plasma and store at -80°C.
- Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
- Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

## Hypothetical PK Parameters

Parameter

IV Administration

PO Administration

 $C_{\max}$  (ng/mL)

N/A

850

 $T_{\max}$  (hr)

N/A

1.0

Half-life ( $t_{1/2}$ ) (hr)

3.5

3.7

AUC (ng\*hr/mL)

2100

1470

Oral Bioavailability (F%)

N/A

70%

## In Vivo Efficacy Model

Based on our hypothetical in vitro results, a model of inflammation would be appropriate.

- Protocol: Carrageenan-Induced Paw Edema in Rats
  - Animal Model: Use male Wistar rats.



- Acclimation: Acclimate animals for at least 7 days.
- Dosing: Administer the test compound orally at various doses (e.g., 1, 3, 10 mg/kg) one hour before the inflammatory challenge. A vehicle control and a positive control (e.g., Indomethacin) group must be included.
- Inflammatory Challenge: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

## Section 5: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for elucidating the pharmacological profile of **(4-Bromophenyl)(morpholino)methanone**. By leveraging knowledge of its constituent pharmacophores, we have postulated potential activities in the CNS and inflammatory pathways. The proposed tiered experimental plan, from broad screening to in vivo efficacy models, provides a rigorous and efficient path for validating these hypotheses.

The hypothetical data presented herein suggests a profile of a moderately potent, selective COX-2 inhibitor with good oral bioavailability and functional anti-inflammatory activity. Future research should focus on confirming these findings, expanding the kinase screening panel, thoroughly investigating the hERG liability, and exploring the structure-activity relationship (SAR) through the synthesis of analogs to optimize potency and safety.

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